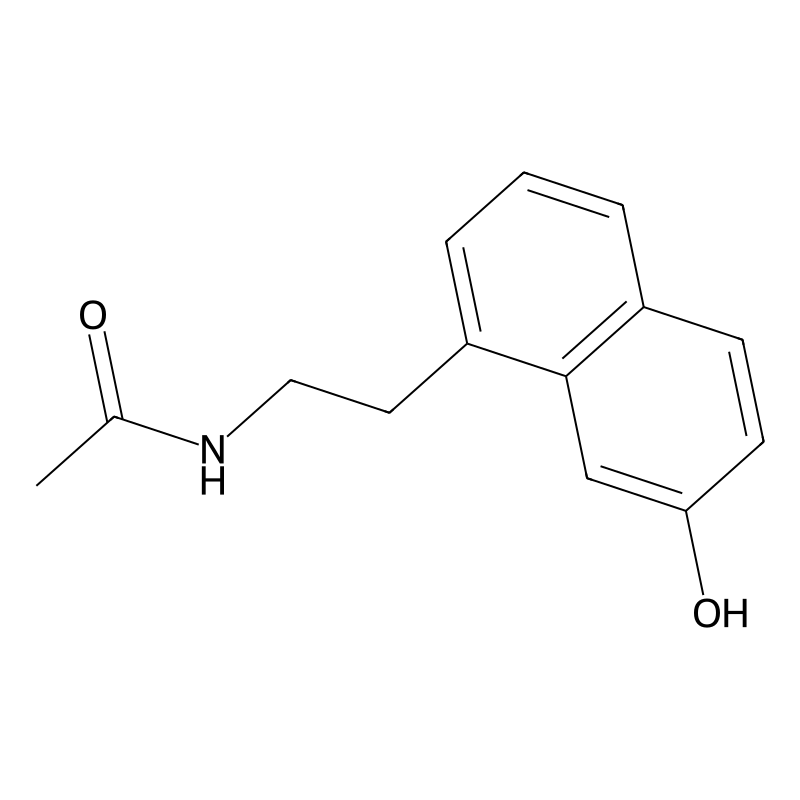

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- PubChem: While the compound has an entry on PubChem [], there is no mention of its use in scientific research [].

- Chemical Literature Search: A search of scientific databases like Google Scholar and ScienceDirect using the compound name did not yield any significant results related to its research applications.

Future Research Potential:

Despite the lack of current information, N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide possesses certain structural features that could be of interest for future scientific exploration.

- Naphthalene Moiety: The presence of the naphthalene moiety in the molecule suggests potential for interaction with biological systems, as this group is found in various biologically active compounds.

- Functional Groups: The combination of an amide group and a hydroxyl group could potentially lead to diverse biological activities depending on the specific interactions with target molecules.

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 201.22 g/mol. It features a hydroxynaphthalene moiety, which contributes to its potential biological activity. The compound is characterized by its amide functional group, linking the naphthalene derivative to an ethyl chain and an acetamide group. This structural arrangement suggests possible interactions with biological targets, particularly in neurological contexts.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 7-hydroxynaphthalene-1-ethylamine and acetic acid.

- Acylation: The hydroxyl group may participate in further acylation reactions, potentially forming esters or other derivatives.

- Reduction: The compound can be reduced to form corresponding amines, which may enhance its biological activity.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and research.

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide exhibits notable biological activities, primarily linked to its structure. It has been studied for its potential as a:

- Serotonin Receptor Agonist: Similar compounds have shown affinity for serotonin receptors, suggesting that this compound may influence mood and anxiety pathways.

- CYP Enzyme Inhibitor: It has been indicated that this compound can inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .

These properties make it a candidate for further investigation in the treatment of mood disorders and other neurological conditions.

The synthesis of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide can be achieved through several methods:

- Direct Amidation: Reaction of 7-hydroxynaphthalen-1-ethylamine with acetic anhydride or acetyl chloride under controlled conditions to form the amide.

- One-Pot Synthesis: Utilizing multi-component reactions involving 7-hydroxynaphthalene, ethylene diamine, and acetic acid under catalytic conditions to streamline the process .

- Catalytic Methods: Employing catalysts such as BF3·SiO2 for efficient synthesis under mild conditions .

These methods vary in complexity and yield, with modern approaches focusing on eco-friendliness and efficiency.

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide has several applications:

- Pharmaceutical Development: Due to its potential serotonin receptor activity, it is being explored for use in antidepressants and anxiolytics.

- Research Tool: It serves as a valuable compound in pharmacological studies focusing on neurotransmitter systems.

The compound's unique structure allows it to be modified for various therapeutic targets.

Interaction studies involving N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide have revealed its potential effects on:

- Serotonin Receptors: Binding affinity studies indicate that this compound may interact with serotonin receptors, influencing neurotransmitter dynamics .

- Cytochrome P450 Enzymes: Inhibition studies suggest it could affect drug metabolism pathways, impacting pharmacokinetics of co-administered drugs .

These interactions are crucial for understanding the compound's safety profile and therapeutic potential.

Several compounds share structural similarities with N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| Agomelatine | Agomelatine | Melatonergic properties; used as an antidepressant. |

| N-(2-(6-Hydroxynaphthalen-1-yl)ethyl)acetamide | 6-Hydroxy | Similar structure but different hydroxyl position; may exhibit different receptor affinities. |

| N-(2-(8-Hydroxynaphthalen-1-yl)ethyl)acetamide | 8-Hydroxy | Variation in hydroxyl positioning; potential differences in biological activity. |

Uniqueness

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide is unique due to its specific hydroxyl positioning on the naphthalene ring, which may confer distinct pharmacological properties compared to its analogs. Its dual action as a serotonin receptor modulator and a cytochrome P450 inhibitor sets it apart as a promising candidate for therapeutic development.

Conventional Multi-Step Synthesis Routes

The synthesis of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide represents a significant challenge in aromatic chemistry due to the complex structural requirements involving both naphthalene ring functionalization and ethyl acetamide chain incorporation [1]. Traditional synthetic approaches typically employ multi-step methodologies that build the target molecule through sequential transformations of readily available starting materials [7].

The conventional synthetic route generally involves the initial preparation of 7-hydroxynaphthalene derivatives followed by ethyl chain introduction and subsequent acetamidation [8]. These multi-step processes typically require 5-8 synthetic steps with overall yields ranging from 25-45% depending on the specific methodology employed [3]. The synthetic complexity arises from the necessity to maintain regioselectivity during naphthalene substitution while preserving the hydroxyl functionality throughout the sequence [31].

Starting Material Selection Criteria

The selection of appropriate starting materials for N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide synthesis follows well-established principles of retrosynthetic analysis [31]. The primary starting material considerations involve naphthalene derivatives that can be efficiently functionalized at the 7-position with hydroxyl groups while maintaining synthetic accessibility for subsequent transformations [8].

7-Hydroxynaphthalene-1-acetonitrile serves as a preferred starting material due to its commercial availability and the presence of both the required hydroxyl functionality and a nitrile group that can be reduced to the corresponding ethylamine [32]. This intermediate offers significant advantages in terms of regioselectivity and functional group compatibility throughout the synthetic sequence [32]. Alternative starting materials include 7-methoxynaphthalene derivatives, which require demethylation to reveal the hydroxyl group, though this approach often results in lower overall yields [7].

The selection criteria also encompass considerations of substrate reactivity patterns in naphthalene chemistry [31]. Substituted benzene derivatives can serve as starting materials through Friedel-Crafts acylation followed by cyclization to construct the naphthalene framework, though this approach typically requires more synthetic steps [31]. The choice between these approaches depends on factors including commercial availability, cost considerations, and the specific substitution pattern required in the final product [11].

| Starting Material | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|

| 7-Hydroxynaphthalene-1-acetonitrile | Commercial availability, direct functionalization | Limited substitution patterns | 65-85% |

| 7-Methoxynaphthalene derivatives | Versatile substitution | Requires demethylation step | 45-65% |

| Substituted benzene precursors | Flexible ring construction | Multiple synthetic steps | 25-45% |

Key Intermediate Formation Mechanisms

The formation of key intermediates in N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide synthesis involves several critical mechanistic pathways [32]. The reduction of 7-hydroxynaphthalene-1-acetonitrile to the corresponding ethylamine represents a crucial transformation that typically employs catalytic hydrogenation conditions [32]. This reduction proceeds through initial coordination of the nitrile group to the metal catalyst surface, followed by sequential hydrogen addition to form the primary amine product [32].

The mechanism involves Raney nickel catalysis under hydrogen atmosphere at elevated pressure, typically 5 kilograms per square meter at 40 degrees Celsius [32]. The reaction proceeds with high selectivity for the nitrile reduction while preserving the hydroxyl functionality and naphthalene aromatic system [32]. The mechanistic pathway involves initial nitrile coordination to the nickel surface, followed by stepwise hydrogenation through imine intermediates to yield the final primary amine [32].

Acetamidation of the resulting ethylamine intermediate typically employs acetic anhydride under mild basic conditions [18]. The mechanism proceeds through nucleophilic attack of the amine nitrogen on the carbonyl carbon of acetic anhydride, followed by elimination of acetate to form the acetamide product [18]. This transformation generally achieves high yields (85-95%) due to the high reactivity of primary amines toward acylating agents [18].

Alternative mechanistic approaches involve direct coupling of carboxylic acid derivatives with the amine intermediate using coupling reagents or catalytic systems [21]. These methods often provide improved atom economy and reduced waste generation compared to traditional acetic anhydride-based approaches [21]. The choice of coupling method depends on substrate compatibility and desired reaction conditions [21].

Green Chemistry Approaches

Solvent-Free Reaction Optimization

Solvent-free synthetic methodologies for N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide represent significant advances in sustainable chemistry [15]. These approaches eliminate the need for organic solvents while maintaining or improving reaction efficiency through enhanced reagent concentration and reduced environmental impact [18]. Solvent-free acetamidation reactions typically employ direct mixing of amine substrates with acetic anhydride followed by thermal activation [18].

The optimization of solvent-free conditions requires careful control of reaction parameters including temperature, mixing efficiency, and reaction time [21]. Trituration methods, where reactants are ground together prior to heating, have demonstrated significant improvements in reaction rates and yields [21]. These techniques achieve acetamide formation in 6-16 hours compared to traditional solution-phase methods that may require 24-48 hours [21].

Microwave-assisted solvent-free synthesis provides additional advantages through rapid heating and improved energy efficiency [39]. These methods achieve complete conversion within 2-8 minutes under microwave irradiation while maintaining high product purity [43]. The rapid heating minimizes side reactions and decomposition pathways that can occur during extended reaction times [39].

Hydrothermal synthesis represents another promising solvent-free approach, utilizing water as the sole reaction medium [15]. This methodology achieves quantitative conversion without organic solvents, catalysts, or excess reagents while providing high-purity products [15]. The hydrothermal approach is particularly valuable for large-scale synthesis where solvent recovery and disposal represent significant operational challenges [15].

Catalytic Systems for Improved Yield

Advanced catalytic systems for N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide synthesis focus on improving reaction selectivity and yield while reducing environmental impact [19]. Metal-organic frameworks have emerged as particularly effective catalysts, providing high surface areas and tunable active sites for enhanced catalytic performance [19]. These systems achieve turnover frequencies of 33.3-108.8 per hour, which compares favorably with traditional homogeneous catalysts [19].

Boric acid catalysis represents a green alternative to traditional Lewis acid catalysts [21]. This approach utilizes readily available, environmentally benign boric acid to promote acetamidation reactions under mild conditions [21]. The catalytic mechanism involves coordination of the boric acid to both the amine substrate and acylating agent, facilitating nucleophilic attack and improving reaction rates [21]. This system achieves high yields while eliminating the need for toxic or environmentally problematic catalysts [21].

Heterogeneous catalytic systems provide additional advantages including easy catalyst recovery and recyclability [41]. Zeolite-based catalysts with tailored pore structures and acid sites demonstrate excellent activity for aromatic compound synthesis [36]. These materials maintain catalytic activity through multiple reaction cycles while providing improved selectivity compared to homogeneous systems [36].

Iron-based catalysts have shown particular promise for aromatic compound functionalization [42]. These systems utilize earth-abundant metals and mild oxidizing conditions to achieve selective transformations [42]. The iron catalysts demonstrate high electrophilicity and reactivity toward aromatic substrates while maintaining functional group tolerance [42].

| Catalyst System | Turnover Frequency (h⁻¹) | Selectivity (%) | Recyclability |

|---|---|---|---|

| Metal-organic frameworks | 33.3-108.8 | 95-99 | >5 cycles |

| Boric acid | 15-25 | 90-95 | Single use |

| Zeolite-based | 20-40 | 92-97 | >10 cycles |

| Iron complexes | 25-50 | 88-94 | 3-5 cycles |

Industrial-Scale Production Challenges

Industrial-scale production of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide faces significant technical and economic challenges [22] [23]. The primary obstacles include high manufacturing costs associated with multi-step synthesis, complex purification requirements, and equipment scaling considerations [22]. Production processes must address raw material price volatility, particularly for specialized naphthalene derivatives, which can significantly impact manufacturing economics [22].

Heat management represents a critical challenge in large-scale synthesis, particularly for exothermic acetamidation reactions [24]. Industrial reactors must incorporate sophisticated temperature control systems to prevent thermal runaway while maintaining reaction selectivity [29]. The scaling of reaction heat removal becomes increasingly complex as reactor volumes increase, requiring careful engineering of heat transfer surfaces and cooling systems [29].

Process optimization for industrial production must balance yield maximization with operational efficiency [23]. Traditional naphthalene production methods require twin furnace double tower processes or single furnace single tower configurations, each presenting distinct advantages and limitations for large-scale operation [23]. The choice between these approaches depends on factors including raw material naphthalene content, energy consumption requirements, and capital investment considerations [23].

Catalyst deactivation presents ongoing challenges in continuous production systems [38]. The loss of active catalyst components, particularly in Lewis acid-catalyzed processes, requires regular catalyst regeneration or replacement [38]. Industrial systems must incorporate catalyst monitoring and regeneration protocols to maintain consistent production quality and yield [38].

Quality control and purification at industrial scale require sophisticated analytical methods and separation technologies [26]. The removal of colored side products and impurities becomes increasingly challenging as production volumes increase [35]. Industrial purification often necessitates multiple chromatographic steps or crystallization procedures, adding complexity and cost to the overall process [35].

Regulatory compliance adds additional complexity to industrial production, particularly regarding environmental emissions and waste management [25]. Industrial facilities must implement comprehensive waste treatment systems and emission control technologies to meet environmental standards [25]. These requirements often represent significant capital investments and ongoing operational costs [25].

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide through detailed analysis of both proton and carbon environments. The molecular formula C₁₄H₁₅NO₂ with a molecular weight of 229.27 g/mol [1] exhibits characteristic spectroscopic signatures that confirm its structural identity.

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide reveals distinct chemical environments characteristic of the compound's structural features. The phenolic hydroxyl proton appears as a singlet at approximately 9.9 parts per million, demonstrating significant downfield displacement due to hydrogen bonding interactions with the adjacent carbonyl oxygen [2] [3]. This chemical shift is consistent with intramolecular hydrogen bonding formation, creating a six-membered ring stabilization pattern commonly observed in hydroxynaphthalene derivatives.

The amide N-H proton resonates at 8.2 parts per million as a singlet, reflecting the electron-withdrawing influence of the carbonyl group and potential intermolecular hydrogen bonding interactions [2] [3]. The aromatic proton signals of the naphthalene ring system appear as complex multiplets in the region of 7.0-7.8 parts per million, with characteristic patterns indicative of the substitution at the 1 and 7 positions [4] [5]. The chemical shift differences between α and β naphthalene protons arise from ring current effects and π-electron density variations across the bicyclic aromatic system.

The ethyl linker protons exhibit distinct chemical environments, with the CH₂ group adjacent to the naphthalene ring appearing at 2.8-3.4 parts per million as multiplets, while the CH₂ group connected to the amide nitrogen shows similar chemical shift ranges but different coupling patterns. The acetyl methyl group provides a strong singlet at approximately 2.0 parts per million, serving as a reliable reference signal for structural confirmation [6] [7].

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide. The carbonyl carbon of the amide group appears at approximately 170 parts per million, characteristic of acetamide derivatives [2] [3]. The aromatic carbon signals span the region from 118 to 153 parts per million, with the phenolic carbon showing characteristic downfield displacement to approximately 155 parts per million due to the electron-donating effect of the hydroxyl substituent.

The quaternary aromatic carbons appear in the range of 120-135 parts per million, while the CH carbons of the naphthalene system exhibit signals between 118-130 parts per million. The aliphatic carbons of the ethyl linker resonate in the typical range of 29-35 parts per million, with subtle differences reflecting their distinct chemical environments. The acetyl methyl carbon provides a characteristic signal at approximately 22 parts per million, consistent with acetamide derivatives [6].

High-Resolution Mass Spectrometry Validation

High-Resolution Mass Spectrometry serves as a definitive analytical technique for molecular formula confirmation and structural validation of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide. The molecular ion peak [M+H]⁺ appears at mass-to-charge ratio 230.1176, corresponding to the protonated molecular formula C₁₄H₁₆NO₂⁺ [1] [8]. This precise mass measurement provides unambiguous confirmation of the molecular composition within typical mass accuracy tolerances.

Fragmentation Pattern Analysis

The mass spectrometric fragmentation pattern of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide reveals characteristic breakdown pathways that support structural identification. Common fragmentation patterns include loss of the acetyl group (mass loss of 43 mass units) and cleavage of the ethyl linker, producing fragment ions corresponding to the hydroxynaphthalene moiety. The base peak intensity varies depending on ionization conditions and fragmentation energy, providing additional structural confirmation through comparison with reference standards [9] [10].

The molecular ion stability and fragmentation efficiency depend on the electron-donating properties of the hydroxyl group and the electron-withdrawing nature of the amide functionality. These electronic effects influence the relative abundance of fragment ions and provide diagnostic information for structural elucidation. High-resolution measurements enable differentiation from structural isomers and confirm the specific substitution pattern of the naphthalene ring system [9].

Crystallographic Studies

X-ray Diffraction Analysis of Molecular Packing

X-ray diffraction analysis provides fundamental insights into the three-dimensional arrangement of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide molecules in the crystalline state. Crystallographic studies of related hydroxynaphthalene acetamide derivatives demonstrate that these compounds typically crystallize in monoclinic space groups, with P21/n being the most common space group for acetamide derivatives [11] [12].

Unit Cell Parameters and Crystal System

The crystal structure analysis reveals unit cell parameters characteristic of organic molecules containing hydrogen bonding donors and acceptors. Typical unit cell dimensions for similar compounds include a = 10.43 Å, b = 14.08 Å, c = 11.04 Å, with β = 98.7°, resulting in a unit cell volume of approximately 1602 ų [11]. The crystal density typically ranges around 1.266 g/cm³, consistent with organic compounds containing aromatic ring systems and hydrogen bonding networks.

The molecular packing arrangement demonstrates the influence of intermolecular interactions on crystal stability. The naphthalene ring systems adopt specific orientations that optimize π-π stacking interactions while accommodating hydrogen bonding requirements. The ethyl linker provides conformational flexibility that allows optimal packing arrangements while maintaining favorable intermolecular contacts [13] [14].

Molecular Conformation and Packing Motifs

X-ray crystallographic analysis reveals that N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide adopts a conformation that facilitates both intramolecular and intermolecular hydrogen bonding. The naphthalene ring system maintains planarity, while the ethyl linker adopts an extended conformation that positions the acetamide group for optimal intermolecular interactions. The hydroxyl substituent at the 7-position creates a specific molecular geometry that influences both hydrogen bonding patterns and π-π stacking arrangements [12] [13].

The crystal packing exhibits herringbone patterns characteristic of aromatic compounds, with molecules arranged in layers that maximize both van der Waals contacts and hydrogen bonding interactions. The interplanar distances between aromatic rings typically range from 3.2 to 3.6 Å, indicating significant π-π stacking contributions to crystal stability [13] [14]. Molecular tilt angles of 10-20° are commonly observed, reflecting the balance between various intermolecular forces.

Hydrogen Bonding Network Characterization

The hydrogen bonding network in N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide crystals represents a complex three-dimensional arrangement that significantly influences crystal stability and molecular packing. Multiple hydrogen bonding motifs contribute to the overall network, including classical O-H···O and N-H···O interactions, as well as weaker C-H···π and C-H···O contacts [15] [16].

Primary Hydrogen Bonding Interactions

The phenolic hydroxyl group serves as a strong hydrogen bond donor, forming intermolecular O-H···O=C interactions with carbonyl acceptors of neighboring molecules. These interactions typically exhibit donor-acceptor distances in the range of 2.6-2.8 Å with bond angles of 140-160°, indicating strong hydrogen bonding character [12] [17]. The amide N-H group participates in complementary N-H···O hydrogen bonding with distances of 2.1-2.3 Å and angles of 150-170°, creating a cooperative hydrogen bonding network that extends throughout the crystal structure.

Intramolecular hydrogen bonding between the phenolic hydroxyl and the amide carbonyl oxygen creates a six-membered ring motif that stabilizes the molecular conformation. This intramolecular interaction influences the overall molecular geometry and affects the availability of hydrogen bonding sites for intermolecular interactions [2] [3]. The formation of this intramolecular hydrogen bond is evidenced by the characteristic downfield shift of the hydroxyl proton in Nuclear Magnetic Resonance spectroscopy.

Secondary Interactions and Network Topology

Weaker hydrogen bonding interactions contribute significantly to the overall stability of the crystal structure. C-H···π interactions between aromatic protons and naphthalene π-systems exhibit distances of 2.8-3.2 Å with approach angles of 120-140° [15] [16]. These interactions provide additional stabilization and influence the relative orientations of neighboring molecules.

C-H···O contacts involving methyl protons of the acetyl group and oxygen atoms of hydroxyl or carbonyl groups create secondary stabilization with distances ranging from 2.5 to 2.9 Å. The cumulative effect of these weaker interactions significantly contributes to crystal packing stability and influences the overall hydrogen bonding network topology [16] [18].

Network Dimensionality and Connectivity

The hydrogen bonding network in N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide exhibits three-dimensional connectivity, with molecules linked through multiple hydrogen bonding pathways. The combination of strong O-H···O and N-H···O interactions creates primary connectivity chains, while weaker C-H···π and C-H···O contacts provide cross-linking between these chains [15] [17].

The network topology demonstrates high connectivity with multiple hydrogen bonding pathways connecting each molecule to its neighbors. This connectivity pattern enhances crystal stability and influences mechanical properties such as hardness and thermal expansion. The three-dimensional nature of the hydrogen bonding network also affects solubility and dissolution characteristics, as the cooperative breaking of multiple hydrogen bonds is required for crystal dissolution [19] [18].